tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate with a fluorinating agent . The reaction conditions often require a dry, sealed environment to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity levels, typically not less than 98% .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include fluorinating agents, oxidizing agents, and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in its reactivity, influencing the compound’s behavior in various chemical reactions . The exact pathways and molecular targets are still under investigation, making it a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate: Similar in structure but lacks the fluorine atom.
tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: Another fluorinated derivative with a different substitution pattern.
Uniqueness
The presence of the fluorine atom in tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate makes it unique compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C10H17FN2O2 |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
tert-butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C10H17FN2O2/c1-9(2,3)15-8(14)13-4-7-10(11,6-13)5-12-7/h7,12H,4-6H2,1-3H3 |
InChI Key |
BGSMRSVTXDUMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(CN2)F |
Origin of Product |
United States |
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